
3-(2,2-Dichloroethylsulfonyl)aniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dichloroethylsulfonyl)aniline;hydrochloride is a chemical compound with the molecular formula C8H10Cl2NO2S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a sulfonyl group attached to an aniline ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dichloroethylsulfonyl)aniline;hydrochloride typically involves the reaction of 3-(2,2-Dichloroethylsulfonyl)aniline with hydrochloric acid. The process begins with the preparation of 3-(2,2-Dichloroethylsulfonyl)aniline, which can be synthesized through the nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dichloroethylsulfonyl)aniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc, tin, or iron in the presence of hydrochloric acid are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
3-(2,2-Dichloroethylsulfonyl)aniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,2-Dichloroethylsulfonyl)aniline;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroaniline: Another chlorinated aniline derivative with similar chemical properties.
3-(1,2,2-Trichloroethenyl)aniline hydrochloride: A compound with a similar structure but different substituents.
Uniqueness
3-(2,2-Dichloroethylsulfonyl)aniline;hydrochloride is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
81105-57-9 |
|---|---|
Molecular Formula |
C8H10Cl3NO2S |
Molecular Weight |
290.6 g/mol |
IUPAC Name |
3-(2,2-dichloroethylsulfonyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H9Cl2NO2S.ClH/c9-8(10)5-14(12,13)7-3-1-2-6(11)4-7;/h1-4,8H,5,11H2;1H |
InChI Key |
UGCPAFJFZZBZQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CC(Cl)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


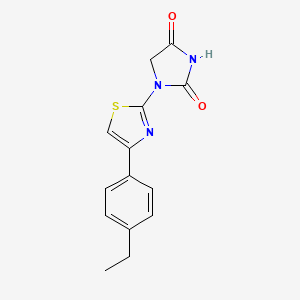
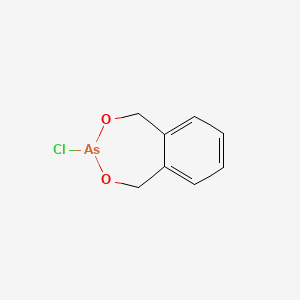
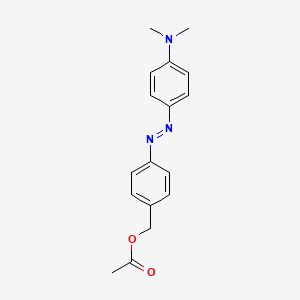
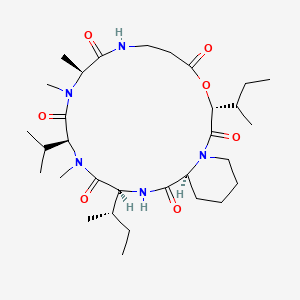
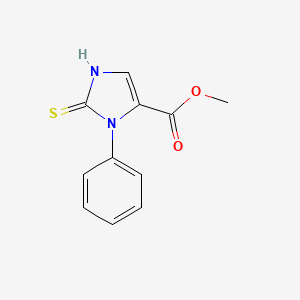
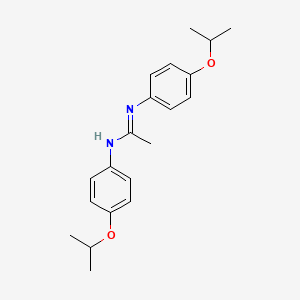

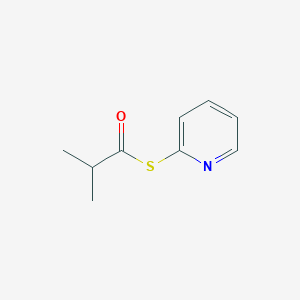
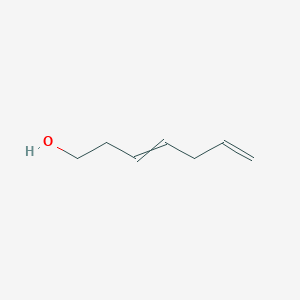
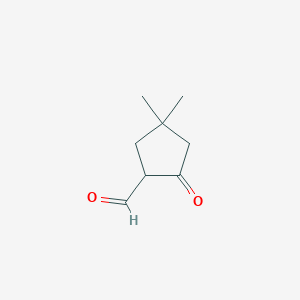
![2-(Aminomethyl)-3,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14429380.png)
![Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide](/img/structure/B14429384.png)

![4-Ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14429402.png)
